9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one
Overview
Description
9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a fused ring system that includes a pyrazine and an indazole moiety, making it a versatile scaffold for chemical modifications and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methyl-1H-indazole with ethyl chloroformate in the presence of a base such as triethylamine, followed by cyclization with hydrazine hydrate. The reaction conditions often require refluxing in an appropriate solvent like ethanol or acetonitrile to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required specifications for industrial applications.
Chemical Reactions Analysis
Types of Reactions
9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different substituents onto the pyrazine or indazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups, onto the compound.
Scientific Research Applications
9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: Known for its anti-tumor activity and used in medicinal chemistry research.
7,8,9,10-tetrahydro-6H-azepino[1,2-a]indole: Investigated for its inhibitory activity against hepatitis C virus NS5B polymerase.
Uniqueness
9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one stands out due to its unique fused ring system, which provides a versatile scaffold for chemical modifications. This structural feature allows for the exploration of a wide range of biological activities and potential therapeutic applications, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
9-methyl-7,8,9,10-tetrahydro-2H-pyrazino[1,2-b]indazol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-7-2-3-9-8(6-7)10-11(15)12-4-5-14(10)13-9/h4-5,7H,2-3,6H2,1H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBKSQWNGGYTHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=NN3C=CNC(=O)C3=C2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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